Saxagliptin

Descripción

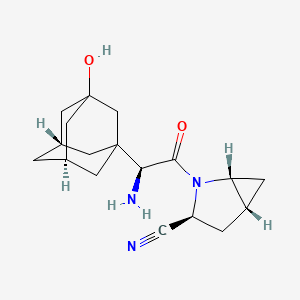

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15+,17?,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-VFGQHSGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361442-04-8 | |

| Record name | Saxagliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Saxagliptin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, bioavailability, and manufacturability. Saxagliptin hydrochloride, the salt form used in pharmaceutical formulations, is known to exist in various crystalline forms, including polymorphs, hydrates, and solvates. A thorough understanding of these crystalline structures is paramount for drug development, ensuring product quality, and meeting regulatory requirements. This guide provides a comprehensive overview of the crystal structure analysis of Saxagliptin hydrochloride, detailing the known crystalline forms, the experimental protocols for their characterization, and the relationships between them.

Crystalline Forms of Saxagliptin Hydrochloride

Saxagliptin hydrochloride exhibits a rich polymorphism, with numerous crystalline forms identified to date. These forms are primarily characterized by their unique powder X-ray diffraction (PXRD) patterns. While a complete single-crystal structure with detailed bond lengths and angles is available for the dihydrate form, other forms are described by their characteristic diffraction peaks.

Saxagliptin Hydrochloride Dihydrate (Form H2-1)

The dihydrate form of Saxagliptin hydrochloride is a well-characterized crystalline solid. A study utilizing synchrotron powder X-ray diffraction has provided precise unit cell parameters for this form. Commercial Saxagliptin hydrochloride dihydrate crystallizes in the monoclinic space group P21.

Table 1: Crystallographic Data for Saxagliptin Hydrochloride Dihydrate (Form H2-1)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 11.02654(7) |

| b (Å) | 6.83957(4) |

| c (Å) | 12.97996(7) |

| β (°) | 95.7455(5) |

| Volume (ų) | 973.990(10) |

| Z | 2 |

Data obtained from synchrotron powder X-ray diffraction.

Other Polymorphic and Solvated Forms

Numerous other crystalline forms of Saxagliptin hydrochloride have been reported, primarily in patent literature. These are distinguished by their unique PXRD patterns. The characteristic 2θ peaks for some of these forms are summarized in Table 2.

Table 2: Characteristic PXRD Peaks (2θ ± 0.2°) for Various Crystalline Forms of Saxagliptin Hydrochloride

| Form Designation | Characteristic 2θ Peaks (°) |

| Form Z | 9.3, 12.0, 14.2, 19.2 |

| Form S | 8.0, 9.1, 12.9, 18.4, 24.0 |

| Form O | 5.6, 9.1, 13.1, 19.7 |

| Form D | 10.6, 14.4, 15.4, 17.3, 22.6, 25.7 |

| Form K | 6.4, 11.4, 12.8, 15.7, 19.4 |

| Form T | 8.6, 14.3, 15.1, 17.5, 22.6 |

| Form N | 4.0, 13.9, 17.1, 18.4 |

| Form C | 4.4, 6.9, 17.2, 18.3 |

| Form I-S | 6.7, 14.6, 15.2, 16.6, 17.9 |

| Form HT-S | 6.6, 11.5, 13.3, 16.7, 17.6 |

| Form HT-IV-S | 2.6, 4.5, 6.8, 14.6, 18.1 |

| Form IV-S | 2.4, 4.1, 4.7, 6.3, 15.6 |

| Form H0.75-3 | Characterized by its preparation from Form H2-1 |

Experimental Protocols

The characterization of the different crystalline forms of Saxagliptin hydrochloride involves a combination of analytical techniques. The primary methods employed are Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Powder X-ray Diffraction (PXRD)

PXRD is the principal technique for identifying and differentiating the various crystalline forms of Saxagliptin hydrochloride.

Methodology:

-

Sample Preparation: A small amount of the Saxagliptin hydrochloride sample is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Acquisition: The PXRD patterns are typically collected using a diffractometer with Cu Kα radiation (λ = 1.54184 Å).[1] Data is collected over a 2θ range, for example, from 2° to 40°.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for each crystalline form. The positions and relative intensities of the diffraction peaks are used for phase identification. For the dihydrate form, synchrotron radiation (λ = 0.413676 Å) has been used for high-resolution data collection, followed by Rietveld refinement to determine the unit cell parameters.

Thermal Analysis: DSC and TGA

Thermal analysis provides information on the thermal stability, melting points, and presence of solvates or hydrates in the crystalline structure.

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

-

Analysis: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge.[2] The DSC thermogram shows endothermic and exothermic events as a function of temperature. For Saxagliptin hydrochloride dihydrate (Form H2-1), a DSC thermogram shows a characteristic endotherm.[3]

Thermogravimetric Analysis (TGA):

-

Sample Preparation: A small amount of the sample is placed in a TGA pan.

-

Analysis: The sample is heated at a controlled rate, and the mass loss is recorded as a function of temperature. This is particularly useful for quantifying the amount of water or solvent in a crystalline form. For example, Form K is reported to have a water content of about 8% w/w, while Form D has about 6.3% w/w, as measured by TGA.[1]

Preparation of Crystalline Forms

The various polymorphic and solvated forms of Saxagliptin hydrochloride are typically obtained through different crystallization conditions.

-

Form H2-1 (Dihydrate): This form can be prepared by dissolving the monohydrochloride salt in a solvent mixture, such as ethanol and t-butylmethyl ether, followed by cooling to induce crystallization.[4] Another method involves dissolving BOC-protected Saxagliptin in 2-propanol and water, adding concentrated HCl, and allowing the product to crystallize.[2]

-

Form H0.75-3: This hydrated form is prepared by heating the dihydrate form (H2-1) at a temperature between 25°C and 55°C for 1 to 2 hours.[3][5]

-

Amorphous Form: An amorphous form can be prepared by dissolving BOC-Saxagliptin and hydrochloric acid in a dry alcohol (ethanol or isopropanol) and then adding an anti-solvent like methyl isobutyl ketone to precipitate the amorphous solid.[2]

-

Other Polymorphs (K, T, Z, N, S, O, B, C, D): These forms are generally prepared by crystallization from various solvent systems under specific conditions of temperature, concentration, and agitation, as detailed in the patent literature.[4] For instance, a mixture of Form Z and Form D can be obtained by dissolving Form H2-1 in a heated mixture of 2-butanol and water, followed by cooling and stirring.

Visualization of Analytical Workflow and Polymorphic Relationships

To better understand the processes involved in the crystal structure analysis and the interplay between different forms, the following diagrams are provided.

Conclusion

The solid-state landscape of Saxagliptin hydrochloride is complex, characterized by the existence of multiple polymorphs and hydrates. The dihydrate form (H2-1) is the most thoroughly characterized, with detailed crystallographic data available. Other forms are primarily identified and distinguished by their unique PXRD patterns. The selection and control of the crystalline form are critical for the development of stable and effective pharmaceutical products containing Saxagliptin hydrochloride. The experimental protocols outlined in this guide, including PXRD, DSC, and TGA, are essential tools for the comprehensive solid-state characterization of this important API. Further research focusing on obtaining single-crystal structures of the other polymorphic forms would provide a more complete understanding of the solid-state chemistry of Saxagliptin hydrochloride.

References

- 1. US8410288B2 - Polymorphs of Saxagliptin hydrochloride and processes for preparing them - Google Patents [patents.google.com]

- 2. US20120083517A1 - Polymorphs of saxagliptin hydrochloride and processes for preparing them - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. orientjchem.org [orientjchem.org]

The Pharmacodynamics of Saxagliptin and Its Active Metabolite: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Saxagliptin is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus. Its therapeutic effect is mediated through the enhancement of the incretin system. This technical guide provides a comprehensive overview of the pharmacodynamics of saxagliptin and its major active metabolite, 5-hydroxy saxagliptin. It delves into their mechanism of action, quantitative enzymatic inhibition, and the downstream physiological effects on incretin hormones and glycemic control. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development in this area.

Mechanism of Action: DPP-4 Inhibition and the Incretin Effect

Saxagliptin exerts its glucose-lowering effects by competitively and reversibly inhibiting the DPP-4 enzyme.[1][2] DPP-4 is a serine protease responsible for the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis.[5]

By inhibiting DPP-4, saxagliptin prevents the degradation of GLP-1 and GIP, leading to a 2- to 3-fold increase in their circulating concentrations.[6] This prolongation of incretin activity results in several beneficial downstream effects:

-

Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin secretion is enhanced primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.[4][5]

-

Suppression of Glucagon Secretion: Increased GLP-1 levels also act on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state.[6] Reduced glucagon levels lead to decreased hepatic glucose production, further contributing to glycemic control.[7]

The primary active metabolite of saxagliptin, 5-hydroxy saxagliptin, is also a potent DPP-4 inhibitor, contributing to the overall therapeutic effect.

Signaling Pathway of Saxagliptin's Action

The following diagram illustrates the signaling cascade initiated by saxagliptin's inhibition of DPP-4.

Quantitative Pharmacodynamic Parameters

The potency and selectivity of saxagliptin and its active metabolite are crucial for their therapeutic efficacy and safety profile. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Saxagliptin and 5-Hydroxy Saxagliptin against DPP-4

| Compound | Ki (nM) at 37°C | Dissociation t1/2 (minutes) at 37°C |

| Saxagliptin | 1.3[2] | 50[2] |

| 5-Hydroxy Saxagliptin | 2.6[2] | 23[8] |

Table 2: In Vitro Selectivity of Saxagliptin and 5-Hydroxy Saxagliptin

| Compound | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |

| Saxagliptin | ~400[2] | ~75[2] |

| 5-Hydroxy Saxagliptin | ~950[2] | ~160[2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory activity of compounds against DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [Gly-Pro-AMC])

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compounds (saxagliptin, 5-hydroxy saxagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well black microplate, add 25 µL of the assay buffer, 25 µL of the test compound dilution, and 25 µL of the DPP-4 enzyme solution.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at time zero and then kinetically every 1-2 minutes for 30-60 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacodynamic Study in a Rat Model of Type 2 Diabetes

This protocol describes an in vivo study to assess the effects of saxagliptin on plasma DPP-4 activity and incretin hormone levels in a diabetic rat model.[9][10]

Animal Model:

-

Male Sprague-Dawley rats with type 2 diabetes induced by a high-fat diet and a low dose of streptozotocin.[9]

Procedure:

-

Acclimatize the diabetic rats for at least one week before the experiment.

-

Fast the animals overnight prior to drug administration.

-

Administer saxagliptin (e.g., 10 mg/kg) or vehicle orally by gavage.[11]

-

Collect blood samples from the tail vein or other appropriate site at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).[9]

-

Collect blood into tubes containing a DPP-4 inhibitor and an anticoagulant (e.g., EDTA) to prevent ex vivo degradation of incretins.

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

Measure plasma DPP-4 activity using a fluorometric or colorimetric assay.

-

Measure plasma concentrations of active GLP-1, total GIP, insulin, and glucagon using commercially available ELISA or RIA kits.[4][6][12]

Conclusion

Saxagliptin and its active metabolite, 5-hydroxy saxagliptin, are potent and selective DPP-4 inhibitors that effectively enhance the incretin system. This leads to glucose-dependent increases in insulin secretion and suppression of glucagon, resulting in improved glycemic control in patients with type 2 diabetes. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of diabetes drug discovery and development, facilitating a deeper understanding and further exploration of the pharmacodynamics of this important therapeutic agent.

References

- 1. lifetechindia.com [lifetechindia.com]

- 2. ibl-international.com [ibl-international.com]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Insulin & Glucagon | Core Lab for Clinical Studies | Washington University in St. Louis [corelab.wustl.edu]

- 7. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. elkbiotech.com [elkbiotech.com]

In Vitro DPP-4 Enzyme Inhibition Kinetics of Saxagliptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro dipeptidyl peptidase-4 (DPP-4) enzyme inhibition kinetics of Saxagliptin. It is designed to be a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development. This document details the mechanism of action, key kinetic parameters, and experimental protocols for evaluating the interaction between Saxagliptin and the DPP-4 enzyme.

Introduction to Saxagliptin and DPP-4 Inhibition

Saxagliptin is a potent, selective, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3][4][5] DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][6][7][8] By inhibiting DPP-4, Saxagliptin prevents the degradation of these incretins, thereby prolonging their activity.[1][4][9] This leads to increased glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control in patients with type 2 diabetes mellitus.[1][7][8]

Mechanism of Action and Binding Kinetics

Saxagliptin is a competitive inhibitor of DPP-4.[6][9] It belongs to the cyanopyrrolidine class of DPP-4 inhibitors and forms a reversible covalent bond with the catalytically active serine hydroxyl (Ser630) site in the DPP-4 enzyme.[6][10] This interaction is characterized by a slow dissociation from the enzyme's active site, which contributes to its prolonged pharmacodynamic effect.[5][11][12] The binding of Saxagliptin to DPP-4 is a rapid, electrostatically driven process, and the formation of the covalent complex is assisted by the catalytic dyad of histidine (His740) and serine (Ser630).[10][13]

The primary metabolite of Saxagliptin, 5-hydroxy saxagliptin, is also an active DPP-4 inhibitor, although it is approximately two-fold less potent than the parent compound.[9][11][14]

Quantitative Kinetic Data

The following tables summarize the key in vitro kinetic parameters for Saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in comparison to other DPP-4 inhibitors.

Table 1: In Vitro Inhibition of Human DPP-4 by Saxagliptin and its Active Metabolite

| Compound | IC50 (nM) | Ki (nM) | Dissociation Half-life (t½) at 37°C (minutes) |

| Saxagliptin | 26[2][3], 50[2] | 0.3[13], 1.3[2][11] | ~50[6][11][12] |

| 5-hydroxy saxagliptin | - | 2.6[11] | ~23[11][12][15] |

Note: IC50 and Ki values can vary depending on assay conditions such as substrate concentration and temperature.[11]

Table 2: Comparative In Vitro DPP-4 Inhibition Kinetics of Selected Gliptins at 37°C

| Inhibitor | Ki (nM) | Dissociation Half-life (t½) (minutes) |

| Saxagliptin | 1.3 [11] | ~50 [11][12] |

| Vildagliptin | 13[2] | ~3.5[11][12][15] |

| Sitagliptin | 18[2] | < 2[11][12] |

| Linagliptin | 1[16] | - |

| Alogliptin | 7[16] | - |

Experimental Protocol: In Vitro DPP-4 Enzyme Inhibition Assay

This section provides a detailed methodology for a typical in vitro fluorometric assay to determine the inhibitory activity of Saxagliptin against DPP-4.

4.1. Materials and Reagents

-

Human recombinant DPP-4 enzyme

-

Saxagliptin

-

Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: e.g., HEPES buffer

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric plate reader with excitation at 350-360 nm and emission at 450-465 nm[17]

-

Incubator set to 37°C

4.2. Preparation of Solutions

-

Assay Buffer: Prepare the appropriate concentration of HEPES buffer.

-

DPP-4 Enzyme Solution: Dilute the human recombinant DPP-4 enzyme to the desired final concentration (e.g., 50 pM) in the assay buffer.[18] Keep the enzyme solution on ice.

-

Substrate Solution: Prepare the Gly-Pro-AMC substrate solution by diluting the stock solution in the assay buffer. The final concentration should be close to the Km value for the enzyme to ensure competitive inhibition can be accurately measured.

-

Saxagliptin Stock Solution: Dissolve Saxagliptin in DMSO to create a high-concentration stock solution.

-

Serial Dilutions of Saxagliptin: Perform serial dilutions of the Saxagliptin stock solution in DMSO to create a range of concentrations. Further dilute these concentrations in the assay buffer before adding to the assay plate.

4.3. Assay Procedure

-

Plate Setup:

-

Blank wells: Add assay buffer and the highest concentration of the inhibitor solution.

-

Control (100% activity) wells: Add assay buffer, DPP-4 enzyme solution, and DMSO (without inhibitor).

-

Inhibitor wells: Add assay buffer, DPP-4 enzyme solution, and the various dilutions of Saxagliptin.

-

-

Pre-incubation: Add 25 µL of the DPP-4 enzyme solution to the control and inhibitor wells. Add 50 µL of the respective inhibitor dilutions or DMSO to the appropriate wells.[18] Incubate the plate for a short period (e.g., 10 minutes) at room temperature.[18]

-

Reaction Initiation: Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.[18] The final volume in each well should be 100 µL.[18]

-

Incubation: Cover the plate and incubate at 37°C for a specified time (e.g., 30 minutes).[17]

-

Fluorescence Measurement: Read the fluorescence of the plate using a fluorometric plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[17]

4.4. Data Analysis

-

Subtract Background: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

-

Calculate Percent Inhibition: Determine the percentage of DPP-4 inhibition for each Saxagliptin concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence of inhibitor well / Fluorescence of control well))

-

Determine IC50: Plot the percent inhibition against the logarithm of the Saxagliptin concentration. The IC50 value, which is the concentration of Saxagliptin that inhibits 50% of the DPP-4 enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve.

-

Calculate Ki: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the substrate for the enzyme.

Visualizations

5.1. Signaling Pathway of DPP-4 Inhibition by Saxagliptin

Caption: Signaling pathway of DPP-4 inhibition by Saxagliptin.

5.2. Experimental Workflow for In Vitro DPP-4 Inhibition Assay

References

- 1. droracle.ai [droracle.ai]

- 2. selleckchem.com [selleckchem.com]

- 3. Saxagliptin | DPP-4 | Proteasome | TargetMol [targetmol.com]

- 4. providence.elsevierpure.com [providence.elsevierpure.com]

- 5. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections [pubmed.ncbi.nlm.nih.gov]

- 6. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 9. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. vetmeduni.ac.at [vetmeduni.ac.at]

- 14. researchgate.net [researchgate.net]

- 15. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. content.abcam.com [content.abcam.com]

- 18. oatext.com [oatext.com]

A Technical Guide to the Binding Affinity and Selectivity of Saxagliptin for Dipeptidyl Peptidase (DPP) Family Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular interactions, binding kinetics, and selectivity profile of saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The information herein is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of saxagliptin's mechanism of action.

Executive Summary

Saxagliptin is a highly effective therapeutic agent for type 2 diabetes mellitus, primarily functioning by enhancing the incretin effect. This is achieved through the potent and selective inhibition of DPP-4, the enzyme responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] Saxagliptin's clinical efficacy is fundamentally rooted in its molecular interaction with DPP-4, characterized by high binding affinity, a unique covalent but reversible binding mechanism, and remarkable selectivity against other homologous DPP family proteins, thereby minimizing the potential for off-target effects.

Saxagliptin's Binding Affinity and Mechanism of Action with DPP-4

Saxagliptin differentiates itself through its mechanism of inhibition, which involves the formation of a stable, yet reversible, covalent bond with the active site of the DPP-4 enzyme.[4][5][6] X-ray crystallography studies have revealed that the nitrile group of saxagliptin forms a covalent imidate adduct with the hydroxyl group of the catalytic serine residue, S630.[4][7] This interaction is further stabilized by a network of hydrogen bonds and is critically assisted by the catalytic dyad residue, His-Asp (specifically H740).[4][5][6]

The primary amine of saxagliptin is anchored by hydrogen bonds with the carboxyl groups of glutamic acid residues E205 and E206, as well as with Y662.[4][5] The imidate nitrogen formed post-covalent bond formation is also within hydrogen-bonding distance to the side-chain hydroxyl of Y547, which helps stabilize the enzyme-inhibitor complex.[4] This combination of a covalent bond and extensive non-covalent interactions results in a very tight and prolonged binding to DPP-4.[4][8]

Quantitative Binding Affinity Data

The potency of saxagliptin's interaction with DPP-4 has been quantified through various in vitro assays, with key metrics summarized below.

| Parameter | Value (nM) | Species | Temperature | Notes |

| K_i | 1.3 ± 0.3 | Human | 37°C | Inhibition constant, reflects intrinsic binding affinity.[9][10] |

| IC_50 | 26 | - | - | Half-maximal inhibitory concentration.[11] |

K_i: Inhibition constant; IC_50: Half-maximal inhibitory concentration.

Selectivity Profile of Saxagliptin

A critical attribute of an effective DPP-4 inhibitor is high selectivity for the target enzyme over other closely related proteases, particularly DPP-8 and DPP-9. Non-selective inhibition of these other dipeptidyl peptidases has been a concern in drug development.[8] Saxagliptin demonstrates a high degree of selectivity, ensuring its action is focused on DPP-4.

Quantitative Selectivity Data

The following table presents the inhibition constants (K_i) of saxagliptin and its active metabolite, 5-hydroxysaxagliptin, for human DPP-4, DPP-8, and DPP-9, highlighting its selectivity.

| Compound | DPP-4 K_i (nM) | DPP-8 K_i (nM) | DPP-9 K_i (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |

| Saxagliptin | 1.3 ± 0.3 | 508 ± 174 | 98 ± 44 | ~391-fold | ~75-fold |

| 5-hydroxysaxagliptin | 2.6 ± 1.0 | 2495 ± 727 | 423 ± 64 | ~960-fold | ~163-fold |

Data derived from in vitro assays at 37°C.[9]

Furthermore, saxagliptin and its metabolite exhibit even greater selectivity against other proteases, including Fibroblast Activation Protein (FAP) (>1000-fold) and DPP-2 (>6000-fold).[9]

Experimental Protocols

The determination of binding affinity and inhibitory activity relies on precise and validated experimental methodologies. Below are detailed protocols for two key types of assays.

Protocol 1: Fluorescence-Based DPP-4 Enzyme Inhibition Assay

This method is commonly used for screening and determining the IC_50 values of potential inhibitors. It utilizes a fluorogenic substrate that, when cleaved by DPP-4, releases a fluorescent molecule.

A. Materials:

-

Human recombinant DPP-4 enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

-

Test Inhibitor (Saxagliptin) dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control Inhibitor (e.g., Sitagliptin)

-

96-well microplate (black, for fluorescence)

-

Fluorescence plate reader

B. Procedure:

-

Reagent Preparation:

-

Prepare a working solution of human recombinant DPP-4 in Assay Buffer. The final concentration should be determined empirically for optimal signal-to-noise ratio.

-

Prepare a stock solution of the H-Gly-Pro-AMC substrate in Assay Buffer.

-

Prepare a serial dilution of saxagliptin in the solvent to test a range of concentrations.

-

-

Assay Setup (in a 96-well plate):

-

100% Activity Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4, and 10 µL of solvent (without inhibitor).

-

Background Wells: Add 40 µL of Assay Buffer and 10 µL of solvent.

-

Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4, and 10 µL of the saxagliptin dilution.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.

-

-

Incubation:

-

Cover the plate and incubate for 30 minutes at 37°C.[12]

-

-

Data Acquisition:

-

Read the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[12]

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each saxagliptin concentration relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_50 value.

-

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters, including the dissociation constant (K_d), which is related to binding affinity.

A. Materials:

-

Isothermal Titration Calorimeter

-

Purified DPP-4 protein

-

Saxagliptin

-

Dialysis Buffer (e.g., 50 mM HEPES, pH 7.5)

-

DMSO (for inhibitor dissolution)

B. Procedure:

-

Sample Preparation:

-

Dialyze the purified DPP-4 protein extensively against the Dialysis Buffer to ensure buffer matching.

-

Determine the final protein concentration accurately (e.g., by UV absorbance at 280 nm).

-

Dissolve saxagliptin in DMSO and then dilute it into the final dialysis buffer. The final DMSO concentration in both the cell and syringe solutions should be identical (e.g., 0.5% v/v) to minimize heat of dilution effects.[4]

-

-

ITC Experiment Setup:

-

Titration:

-

Perform a series of small, sequential injections (e.g., 10-20 injections of 5-10 µL each) of the saxagliptin solution into the DPP-4 solution in the cell.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat released/absorbed.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using analysis software (e.g., Origin) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.[4]

-

DPP-4 and the Incretin Signaling Pathway

DPP-4 plays a crucial physiological role in glucose homeostasis through its regulation of the incretin hormones.

-

Incretin Release: In response to food intake, L-cells and K-cells in the intestine release the incretin hormones GLP-1 and GIP, respectively.[3]

-

Incretin Action: These hormones travel through the bloodstream to the pancreas, where they bind to their respective receptors on pancreatic β-cells. This binding potentiates glucose-dependent insulin secretion. GLP-1 also suppresses glucagon secretion from pancreatic α-cells.[1][2]

-

DPP-4 Inactivation: Circulating, active GLP-1 and GIP are rapidly degraded and inactivated by the DPP-4 enzyme, which cleaves a dipeptide from their N-terminus. This enzymatic action severely limits the half-life and physiological effect of the incretins.[2][3]

-

Effect of Saxagliptin: Saxagliptin binds to and inhibits DPP-4. This prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their action on the pancreas.[13] The result is enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner, leading to improved glycemic control.[1]

Conclusion

Saxagliptin is a potent, mechanism-based inhibitor of DPP-4, characterized by a high-affinity, covalent, and reversible binding interaction. Its efficacy is bolstered by a high degree of selectivity for DPP-4 over other DPP family members like DPP-8 and DPP-9, which is a critical feature for a favorable safety profile. The detailed understanding of its binding kinetics and selectivity, derived from robust experimental protocols, confirms the molecular basis for its role as a cornerstone therapy in the management of type 2 diabetes.

References

- 1. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]

- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. portlandpress.com [portlandpress.com]

- 9. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Saxagliptin | DPP-4 | Proteasome | TargetMol [targetmol.com]

- 12. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 13. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]

Preclinical Pharmacology and Toxicology Profile of Saxagliptin: A Technical Guide

Introduction

Saxagliptin is a potent, selective, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2] By preventing the degradation of incretin hormones, saxagliptin enhances glucose-dependent insulin secretion and suppresses glucagon production, thereby improving glycemic control.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacology and toxicology profile of saxagliptin, summarizing key data from in vitro and in vivo studies conducted in various animal models. The information is intended for researchers, scientists, and professionals involved in drug development and diabetes research.

Preclinical Pharmacology

The primary pharmacological action of saxagliptin is the competitive and reversible inhibition of the DPP-4 enzyme.[2] This enzyme is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3]

Mechanism of Action

Following food intake, GLP-1 and GIP are released from the gut and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[5] DPP-4 rapidly degrades these incretins, limiting their physiological effect.[5] Saxagliptin forms a reversible, histidine-assisted covalent bond with the S630 hydroxyl group in the active site of the DPP-4 enzyme, preventing the breakdown of GLP-1 and GIP.[6] The resulting increased and prolonged activity of these incretins leads to enhanced insulin release and reduced glucagon secretion from pancreatic α-cells, which in turn lowers hepatic glucose production and improves overall glycemic control.[3][4] This glucose-dependent mechanism minimizes the risk of hypoglycemia.[3]

Pharmacodynamics

Preclinical studies in animal models of type 2 diabetes, such as Zucker (fa/fa) rats and ob/ob mice, demonstrated the efficacy of saxagliptin. In these models, oral administration of saxagliptin led to a dose-dependent improvement in glucose clearance during an oral glucose tolerance test (oGTT) and a significant elevation in plasma insulin levels.[5] The primary active metabolite of saxagliptin, BMS-510849 (also known as M2), is also a DPP-4 inhibitor, although it is approximately two-fold less potent than the parent compound. The prolonged pharmacodynamic effect of saxagliptin is attributed to the combined action of the parent drug and its active metabolite, as well as their distribution to the intestine and slow dissociation from the DPP-4 enzyme.[1]

Table 1: In Vitro DPP-4 Inhibition

| Compound | Target | IC50 / Ki | Source |

|---|---|---|---|

| Saxagliptin | DPP-4 | Ki = 0.9 nM | [5] |

| BMS-510849 (M2) | DPP-4 | ~2x less potent than saxagliptin |[2] |

Pharmacokinetics (ADME)

The pharmacokinetics of saxagliptin were evaluated in rats, dogs, and monkeys.[1]

-

Absorption: Saxagliptin is rapidly absorbed following oral administration, with good bioavailability ranging from 50% to 75% in the animal species tested.[1]

-

Distribution: The volume of distribution was greater than the total body water in rats, dogs, and monkeys (1.3-5.2 L/kg), indicating extravascular tissue distribution.[1] In vitro serum protein binding was low (≤30%) across all species tested, including humans.[1] Higher concentrations of saxagliptin and its active metabolite M2 were found in the intestine compared to plasma, which is a proposed major site of action.[1]

-

Metabolism: The primary metabolic pathway involves hydroxylation mediated by cytochrome P450 3A4/5 (CYP3A4/5) to form the active metabolite, BMS-510849 (M2).[1][7]

-

Excretion: Elimination occurs through both metabolism and renal excretion.[1] The plasma elimination half-life was between 2.1 and 4.4 hours in rats, dogs, and monkeys.[1] Plasma clearance was notably higher in rats (115 ml/min/kg) compared to dogs (9.3 ml/min/kg) and monkeys (14.5 ml/min/kg).[1]

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Saxagliptin

| Parameter | Rat | Dog | Monkey |

|---|---|---|---|

| Oral Bioavailability (%) | 50-75 | 50-75 | 50-75 |

| Plasma Clearance (mL/min/kg) | 115 | 9.3 | 14.5 |

| Volume of Distribution (L/kg) | 1.3-5.2 | 1.3-5.2 | 1.3-5.2 |

| Plasma Half-life (h) | 2.1-4.4 | 2.1-4.4 | 2.1-4.4 |

| Plasma Protein Binding (%) | ≤30 | ≤30 | ≤30 |

Data compiled from Fura et al., 2009.[1]

Preclinical Toxicology

A comprehensive toxicology program was conducted to evaluate the safety of saxagliptin, including safety pharmacology, single- and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies.

Safety Pharmacology

In vitro and in vivo safety pharmacology studies were conducted to assess the effects of saxagliptin and its active metabolite on the cardiovascular system.[8][9]

-

In Vitro: Neither saxagliptin nor its active metabolite affected ligand binding to various receptors and ion channels, including potassium channels, or the action potential duration.[8][9]

-

In Vivo: No adverse effects on the cardiac conduction system, blood pressure, heart rate, contractility, heart weight, or cardiac histopathology were observed in animal toxicology studies in rats, dogs, and monkeys.[8][9] No ECG findings were noted in monkeys at exposures over 100 times the clinical Cmax.[10]

Acute, Subchronic, and Chronic Toxicity

-

Acute Toxicity: Single-dose oral studies in mice and rats established a maximum non-lethal dose of 2000 mg/kg, indicating low acute toxicity.[10] In monkeys, the maximum non-lethal dose was 25 mg/kg.[10]

-

Repeated-Dose Toxicity: Toxicity was generally dose-dependent, with no adverse effects observed at low multiples (≤ 8-fold) of clinical exposure.[11]

-

Monkeys and Dogs: At high exposures, saxagliptin produced cutaneous lesions on the extremities (paws, tail, scrotum, nose) of cynomolgus monkeys and erosive lesions on the paws of dogs.[11][12] These findings, which have been observed with other DPP-4 inhibitors, were reversible at lower doses but necrotizing at higher exposures.[11][12]

-

Rats: High doses in male rats led to severe brain lesions. Mechanistic studies demonstrated this was a species- and sex-specific toxicity secondary to the release of cyanide from the saxagliptin molecule by CYP2C11, an androgen-regulated enzyme highly expressed in male rats but not in female rats or other species, including humans.[11]

-

Table 3: Summary of Repeated-Dose Toxicity Findings

| Species | Duration | Key Findings at High Doses | NOAEL (No-Observed-Adverse-Effect Level) |

|---|---|---|---|

| Rat (Male) | Chronic | Severe brain lesions (cyanide-mediated, male-specific) | Exposures ≤8x clinical exposure |

| Dog | Chronic | Erosive lesions on paws | Not explicitly stated, occurred at high exposures |

| Cynomolgus Monkey | Chronic | Cutaneous lesions on extremities (scabs, ulcerations) | Reversible at 20x MRHD exposure |

Data compiled from FDA pharmacology reviews.[11][12]

Genotoxicity

Saxagliptin was evaluated in a standard battery of genotoxicity assays. An early in vitro clastogenicity assay using human lymphocytes showed a positive result, which was attributed to degradant impurities that were later reduced in the final commercial manufacturing process.[11] Subsequent assays with the purified compound were negative. Overall, saxagliptin is considered non-genotoxic.[11]

Table 4: Summary of Genotoxicity Assay Results

| Assay | System | Result |

|---|---|---|

| Ames Assay (Bacterial Reverse Mutation) | S. typhimurium, E. coli | Negative |

| In vivo Rat Micronucleus Assay | Rat bone marrow | Negative |

| In vivo/In vitro Lymphocyte Assay | Rat peripheral blood | Negative |

| Oral DNA Repair Assay | Male rat hepatocytes | Negative |

Data compiled from FDA pharmacology review. [3. 10, 15]

Carcinogenicity

Two-year carcinogenicity studies were conducted in CD-1 mice and Sprague Dawley rats.

-

Mice: Doses of 50, 250, and 600 mg/kg/day were administered. There was no evidence of drug-related increases in tumor incidence.[11]

-

Rats: Doses of 25, 75, 150, and 300 mg/kg/day were administered. No drug-related tumors were observed.[11][12]

The studies were deemed adequate, and it was concluded that saxagliptin is not carcinogenic in rodents.[11]

Table 5: Carcinogenicity Study Doses and Exposure Margins (vs. 5 mg Clinical Dose AUC)

| Species | Doses (mg/kg/day) | Saxagliptin Exposure Margin (x-fold) | Active Metabolite Exposure Margin (x-fold) | Outcome |

|---|---|---|---|---|

| Mouse | 50, 250, 600 | ~20 to 1000x | ~15 to 300x | Negative |

| Rat | 25, 75, 150, 300 | ~50 to 2200x | ~3 to 68x | Negative |

Data compiled from FDA pharmacology review.[11]

Reproductive and Developmental Toxicity

Saxagliptin was assessed for reproductive and developmental toxicity in rats and rabbits.

-

Fertility: No adverse effects on fertility were observed in rats.

-

Embryofetal Development:

-

Saxagliptin Alone: No teratogenicity was observed in rats or rabbits at doses up to 500 mg/kg and 200 mg/kg, respectively.[11] Findings such as incomplete ossification in rats occurred only at maternally toxic doses associated with exposures much higher than those expected clinically.[11]

-

Saxagliptin with Metformin: In a study in rats, the combination of saxagliptin (25 mg/kg) and metformin (200 mg/kg) resulted in fetal malformations (e.g., craniorachischisis, cleft palate, absent digits).[11] Since neither drug alone showed teratogenicity, this finding was specific to the combination.[11]

-

Table 6: Summary of Reproductive and Developmental Toxicity Findings

| Study Type | Species | Doses (Saxagliptin) | Key Findings |

|---|---|---|---|

| Embryofetal Development | Rat | Up to 500 mg/kg | No teratogenicity; incomplete ossification at maternally toxic doses. |

| Embryofetal Development | Rabbit | Up to 200 mg/kg | No teratogenicity. |

| Embryofetal Development (Combination) | Rat | 25 mg/kg saxagliptin + 200 mg/kg metformin | Fetal malformations observed. |

Data compiled from FDA pharmacology review.[11]

Experimental Protocols & Visualizations

Key Experimental Methodologies

-

In Vitro DPP-4 Inhibition Assay: The inhibitory activity of saxagliptin on the DPP-4 enzyme is typically determined using purified enzyme and a fluorogenic substrate like Gly-Pro-7-amino-4-methylcoumarin (AMC). The enzyme, inhibitor, and substrate are incubated together, and the rate of fluorescent product formation is measured. The concentration of inhibitor that produces 50% inhibition (IC50) is then calculated.

-

Oral Glucose Tolerance Test (oGTT) in Rodents: After an overnight fast, diabetic animal models (e.g., Zucker rats) are administered the test compound (saxagliptin) or vehicle via oral gavage. After a set period (e.g., 60 minutes), a glucose solution is administered orally.[5] Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure plasma glucose and insulin concentrations. The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.[5]

-

2-Year Rodent Carcinogenicity Study: Groups of male and female rodents (e.g., Sprague Dawley rats) are administered saxagliptin daily via oral gavage for 2 years.[11] Doses are selected based on results from shorter-term dose-ranging studies.[11] Control groups receive the vehicle. Animals are monitored for clinical signs, body weight changes, and survival. At the end of the study, a complete necropsy and histopathological examination of all tissues are performed to identify any neoplastic lesions.[11]

Preclinical Safety Assessment Framework

The preclinical evaluation of saxagliptin followed a structured approach to identify potential hazards before human clinical trials. This involved a tiered system of testing, from in vitro assays to long-term in vivo studies in multiple species, to characterize the full pharmacological and toxicological profile.

References

- 1. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]

- 4. providence.elsevierpure.com [providence.elsevierpure.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nonclinical and clinical pharmacology evidence for cardiovascular safety of saxagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tga.gov.au [tga.gov.au]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Solubility of Saxagliptin Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and solubility profile of Saxagliptin free base, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

Chemical Properties

Saxagliptin is a complex molecule with distinct structural features that dictate its physicochemical characteristics. A summary of its key chemical properties is provided in Table 1.

| Property | Value | Reference |

| IUPAC Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | [1][2] |

| Chemical Formula | C₁₈H₂₅N₃O₂ | [1] |

| Molecular Weight | 315.41 g/mol | [2] |

| CAS Number | 361442-04-8 | [1] |

| Appearance | White to light yellow or light brown, non-hygroscopic, crystalline powder | [3][4] |

| Melting Point | 103-107°C | [3] |

| Boiling Point | Not available (likely to decompose) | |

| pKa (estimated) | 7.9 | [1] |

Solubility Profile

The solubility of Saxagliptin is a critical parameter for its formulation, dissolution, and subsequent bioavailability. The presence of both lipophilic (adamantyl group) and polar functional groups (amino, hydroxyl, nitrile) results in a varied solubility profile across different solvents and pH conditions.

Solubility in Various Solvents

A summary of the solubility of Saxagliptin free base in aqueous and organic solvents is presented in Table 2.

| Solvent | Solubility | Quantitative Value (approx.) | Reference |

| Water | Sparingly soluble | 2.26 mg/mL | [2] |

| 0.1 N Hydrochloric Acid | Soluble | - | [3] |

| Phosphate Buffered Saline (PBS) pH 7.2 (as HCl salt) | - | ~2 mg/mL | [5] |

| Ethanol | Freely Soluble | ~10 mg/mL (as HCl salt) | [3][5] |

| Methanol | Freely Soluble | - | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | 20 mg/mL (as HCl salt) | [5] |

| Ethyl Acetate | Slightly Soluble | - | [3] |

Note: The quantitative values for ethanol and DMSO are for the hydrochloride salt, which may have different solubility from the free base. The term "Freely Soluble" generally corresponds to a solubility of 100 to 1000 mg/mL, while "Soluble" is 10 to 100 mg/mL, "Sparingly Soluble" is 1 to 10 mg/mL, and "Slightly Soluble" is 0.1 to 1 mg/mL, according to USP definitions.

pH-Dependent Solubility

With an estimated pKa of 7.9, Saxagliptin is a weak base.[1] Its aqueous solubility is expected to be pH-dependent, with higher solubility in acidic conditions where the primary amine is protonated. As the pH increases and approaches the pKa, the proportion of the un-ionized, less soluble free base form increases, leading to a decrease in solubility. This is consistent with the observation that it is soluble in 0.1 N HCl.[3] A comprehensive pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract and for the development of oral dosage forms.

Experimental Protocols

The following sections outline the general methodologies for determining the key physicochemical properties of Saxagliptin free base.

Melting Point Determination

The melting point can be determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.

Apparatus:

-

Melting point apparatus with a heated block and a temperature probe.

-

Glass capillary tubes, sealed at one end.

Procedure:

-

A small amount of finely powdered Saxagliptin free base is packed into a glass capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of approximately 1-2°C per minute.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid state is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility can be determined using the shake-flask method, a standard technique for assessing the thermodynamic solubility of a compound.

Apparatus:

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment.

-

Vials or flasks with screw caps.

-

Analytical balance.

-

Centrifuge.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector.

Procedure:

-

An excess amount of Saxagliptin free base is added to a series of vials containing the desired solvent (e.g., water, various pH buffers, organic solvents).

-

The vials are sealed and agitated in a shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

-

Aliquots of the supernatant are carefully removed and centrifuged to separate any remaining suspended particles.

-

The concentration of Saxagliptin in the clear supernatant is quantified using a validated analytical method, typically HPLC.

-

The experiment is performed in triplicate for each solvent.

pKa Determination (Potentiometric Titration)

The ionization constant (pKa) can be determined by potentiometric titration, a method that measures the change in pH of a solution upon the addition of a titrant.

Apparatus:

-

Potentiometer with a pH electrode.

-

Burette.

-

Magnetic stirrer and stir bar.

-

Beaker.

Procedure:

-

A known amount of Saxagliptin free base is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure complete dissolution.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the base has been neutralized.

Visualizations

DPP-4 Inhibition Signaling Pathway

Saxagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This pathway is central to glucose homeostasis.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of Saxagliptin free base.

References

- 1. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. tga.gov.au [tga.gov.au]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

The Discovery and Development of Saxagliptin (BMS-477118): A Technical Overview

Introduction

Saxagliptin, marketed under the brand name Onglyza, is an orally active, highly potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2][3] By targeting the DPP-4 enzyme, saxagliptin enhances the body's own mechanisms for glycemic control in a glucose-dependent manner. This document provides an in-depth technical guide on the discovery, mechanism of action, preclinical, and clinical development of saxagliptin (formerly BMS-477118).

Discovery and Lead Optimization

The journey to discover saxagliptin began with efforts to elucidate the structure-activity relationships (SAR) within a series of β-quaternary amino acid-linked l-cis-4,5-methanoprolinenitrile DPP-4 inhibitors.[2] Researchers investigated the effects of vinyl substitution at the β-position of α-cycloalkyl-substituted glycines. While these initial compounds demonstrated poor systemic exposure, they exhibited an extended duration of action in ex vivo plasma DPP-4 inhibition models in rats.[2][4]

A significant breakthrough occurred with the preparation of oxygenated putative metabolites of these vinyl-substituted compounds. These metabolites showed both the potency and the extended duration of action of their precursors in glucose clearance efficacy models using Zucker (fa/fa) rats.[2][4][5] This strategic extension to adamantylglycine-derived inhibitors led to the identification of highly potent compounds, culminating in the discovery of the hydroxyadamantyl compound BMS-477118, which was later named saxagliptin.[2][4][5] Saxagliptin emerged as a highly efficacious, stable, and long-acting DPP-4 inhibitor, paving the way for its progression into clinical trials.[2][6]

Synthesis

The commercial-scale synthesis of saxagliptin involves the coupling of two key unnatural amino acid derivatives. The core structure is formed through the amide coupling of (S)-2-((tert-butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[7][8] Subsequent dehydration of the primary amide and deprotection of the amine group yields saxagliptin.[7] A significant challenge in the synthesis is the thermodynamically favorable conversion of the free amine to a six-membered cyclic amidine, which required careful process modifications to ensure the stability and desired form of the final product, the free base monohydrate.[7]

Mechanism of Action

Saxagliptin is a selective and reversible competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[9][10][11] The DPP-4 enzyme is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][9][12][13] These incretin hormones are released from the small intestine in response to meals and play a crucial role in glucose homeostasis.[14]

By inhibiting DPP-4, saxagliptin prevents the degradation of GLP-1 and GIP, leading to a 2- to 3-fold increase in their circulating active levels.[1][9][14] This enhancement of incretin levels has two primary effects:

-

Increased Insulin Secretion: It augments glucose-dependent insulin synthesis and release from pancreatic beta cells.[9][12][13]

-

Decreased Glucagon Secretion: It reduces glucagon secretion from pancreatic alpha cells, which in turn decreases hepatic glucose production.[9][12][13]

These actions result in lower fasting and postprandial glucose concentrations in a glucose-dependent manner.[14][15]

Preclinical Development

In Vitro Studies

Saxagliptin is a potent and selective inhibitor of the DPP-4 enzyme, with a Ki value ranging from 0.6 to 1.3 nM.[16] Both saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, demonstrate high selectivity for DPP-4 compared to other dipeptidyl peptidase enzymes.[1]

Table 1: In Vitro DPP-4 Inhibition

| Compound | Potency (Ki) |

|---|---|

| Saxagliptin | 0.6-1.3 nM[16] |

| 5-hydroxy saxagliptin | Approximately 50% as potent as saxagliptin[13][14] |

Animal Models

The efficacy of saxagliptin was evaluated in various animal models of type 2 diabetes. In Zucker (fa/fa) rats, saxagliptin demonstrated potent and durable glucose-lowering effects.[2][4] Studies in high-fat diet/streptozotocin-induced diabetic rats showed that a 12-week treatment with saxagliptin (1 mg/kg) significantly improved the pancreas's insulin secretion capacity and increased the ratio of β-cell to α-cell areas.[16] In a murine model of dilated cardiomyopathy, saxagliptin improved oral glucose tolerance.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

An oral glucose tolerance test was performed on age-matched female TG9 mice following a 5-hour fast. A baseline blood sample was collected, after which the mice were administered a 2 gm/kg glucose load via oral gavage. Blood samples were then collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure glucose concentrations. The area under the curve (AUC) for glucose from 0 to 120 minutes was calculated to assess glucose tolerance.

Pharmacokinetics in Animals

Pharmacokinetic studies were conducted in rats, dogs, and monkeys. Saxagliptin was found to be rapidly absorbed with good bioavailability (50-75%) across these species.[17] The plasma clearance was higher in rats compared to dogs and monkeys.[17] The plasma elimination half-life ranged from 2.1 to 4.4 hours.[17] A significant circulating and pharmacologically active hydroxylated metabolite, M2 (5-hydroxy saxagliptin), was identified.[17] The volume of distribution indicated extravascular distribution, and in vitro serum protein binding was low (≤30%) in all species tested.[17]

Table 2: Preclinical Pharmacokinetic Parameters of Saxagliptin

| Species | Bioavailability | Plasma Clearance | Elimination Half-life (t½) | Volume of Distribution (Vd) |

|---|---|---|---|---|

| Rats | 50-75%[17] | 115 ml/min/kg[17] | 2.1-4.4 h[17] | 1.3-5.2 L/kg[17] |

| Dogs | 50-75%[17] | 9.3 ml/min/kg[17] | 2.1-4.4 h[17] | 1.3-5.2 L/kg[17] |

| Monkeys | 50-75%[17] | 14.5 ml/min/kg[17] | 2.1-4.4 h[17] | 1.3-5.2 L/kg[17] |

Clinical Development

Pharmacokinetics and Pharmacodynamics in Humans

In humans, saxagliptin is rapidly absorbed after oral administration and can be taken with or without food.[1][10] The pharmacokinetics are similar in healthy subjects and patients with type 2 diabetes.[14] Metabolism is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5) to its active metabolite, 5-hydroxy saxagliptin, which is about half as potent as the parent compound.[1][13][14] Elimination occurs through both renal and hepatic clearance.[1] The half-life of plasma DPP-4 inhibition with a 5 mg dose is approximately 27 hours, supporting a once-daily dosing regimen.[1]

Table 3: Human Pharmacokinetic Parameters of Saxagliptin (5 mg dose)

| Parameter | Saxagliptin | 5-hydroxy saxagliptin |

|---|---|---|

| Time to Peak (Tmax) | 2 hours[13] | 4 hours[13] |

| Elimination Half-life (t½) | 2.5 hours[13] | 3.1 hours[13] |

| Mean Plasma AUC | 78 ng•h/mL[14] | 214 ng•h/mL[14] |

| Mean Plasma Cmax | 24 ng/mL[14] | 47 ng/mL[14] |

| Protein Binding | Negligible[13] | Negligible |

| Excretion | Urine (75%), Feces (22%)[13] | |

Dose adjustments are recommended for patients with moderate to severe renal impairment and when co-administered with strong CYP3A4/5 inhibitors.[1][10]

Clinical Efficacy and Safety

The clinical development program for saxagliptin included numerous Phase 2 and 3 trials evaluating its efficacy and safety as both monotherapy and in combination with other common oral antidiabetic agents like metformin, sulfonylureas (glyburide), and thiazolidinediones (TZDs).[15][18]

Across these trials, saxagliptin demonstrated statistically significant and clinically meaningful improvements in glycemic control.[18][19] A meta-analysis of 14 Phase 2 and 3 trials showed that saxagliptin 5 mg/day provided a mean reduction in HbA1c of -0.55% compared to control.[20][21] It also effectively lowered fasting plasma glucose (FPG) and postprandial glucose (PPG).[10][18] The therapy was generally well-tolerated, with a low risk of hypoglycemia and a neutral effect on body weight and lipids.[10][18][22] The most common adverse events reported were upper respiratory tract infection, urinary tract infection, and headache.[10][15]

Table 4: Summary of Placebo-Corrected HbA1c Reductions in Phase 3 Trials (24 weeks)

| Therapy | Saxagliptin Dose | Mean HbA1c Reduction |

|---|---|---|

| Monotherapy | 5 mg | -0.6%[18] |

| Add-on to Metformin | 5 mg | -0.8%[18] |

| Add-on to Glyburide | 5 mg | -0.7%[18] |

| Add-on to TZD | 5 mg | -0.6%[18] |

Cardiovascular Outcome Trial: SAVOR-TIMI 53

To assess the long-term cardiovascular safety of saxagliptin, the Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 (SAVOR-TIMI 53) trial was conducted.[23][24][25] This large, randomized, double-blind, placebo-controlled trial enrolled 16,492 patients with type 2 diabetes who had either a history of cardiovascular disease or multiple risk factors.[24][26]

The primary endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[24] Over a median follow-up of 2.1 years, saxagliptin met the primary safety objective of non-inferiority compared to placebo.[26] However, the trial did not demonstrate superiority in reducing the rate of ischemic events.[19] An unexpected finding was a statistically significant increase in the rate of hospitalization for heart failure in the saxagliptin group (3.5%) compared to the placebo group (2.8%).[19][26]

Conclusion

The development of saxagliptin (BMS-477118) represents a successful application of structure-activity relationship-driven drug design. From its origins in a series of β-quaternary amino acid-linked compounds, strategic chemical modifications led to a potent, selective, and long-acting DPP-4 inhibitor. Its mechanism of action, which enhances the endogenous incretin system, provides effective glycemic control with a low intrinsic risk of hypoglycemia and weight gain. Extensive clinical trials have established its efficacy and general safety profile, both as a monotherapy and in combination with other antidiabetic agents. While the SAVOR-TIMI 53 trial confirmed its overall cardiovascular safety regarding ischemic events, it also raised a concern about an increased risk of hospitalization for heart failure, a finding that warrants consideration in clinical practice.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orientjchem.org [orientjchem.org]

- 9. droracle.ai [droracle.ai]

- 10. providence.elsevierpure.com [providence.elsevierpure.com]

- 11. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 13. medicine.com [medicine.com]

- 14. drugs.com [drugs.com]

- 15. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of saxagliptin as monotherapy or adjunct therapy in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. "Utility of saxagliptin in the treatment of type 2 diabetes: review of " by Renuka Jain [institutionalrepository.aah.org]

- 20. Assessment of Saxagliptin Efficacy: Meta-Analysis of 14 Phase 2 and 3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assessment of Saxagliptin Efficacy: Meta-Analysis of 14 Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New treatments in the management of type 2 diabetes: a critical appraisal of saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. timi.org [timi.org]

- 24. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 - American College of Cardiology [acc.org]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. ahajournals.org [ahajournals.org]

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

An Application Note and Protocol for the Validated HPLC-UV Quantification of Saxagliptin in Bulk

Abstract

This document details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise and accurate quantification of Saxagliptin in bulk drug substance. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and routine analysis in a pharmaceutical setting. The described isocratic reverse-phase method is demonstrated to be simple, specific, linear, accurate, and precise. All experimental protocols and validation data are presented to enable straightforward implementation by analytical chemists.

Introduction

Saxagliptin is an oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used for the treatment of type 2 diabetes. Rigorous analytical testing is crucial to ensure the quality, safety, and efficacy of the bulk active pharmaceutical ingredient (API). A validated, stability-indicating analytical method is a regulatory requirement for batch release and stability studies. This application note provides a comprehensive protocol for a robust RP-HPLC-UV method for the determination of Saxagliptin.

Experimental Protocols

Instrumentation and Materials

-

Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis detector (e.g., Waters 2695 with a PDA detector).[1]

-

Analytical Column: A reverse-phase C18 column is commonly used. Examples include Grace C18 (250mm x 4.6mm, 5µm), Cosmosil C18 (250mm x 4.6mm, 5µm), or equivalent.[2][3]

-

Software: Chromatographic data acquisition and processing software (e.g., Empower).

-

Chemicals:

-

Equipment: Analytical balance, sonicator, pH meter, 0.45µm membrane filters.

Preparation of Solutions

-

Mobile Phase Preparation (Example 1: Methanol/Water):

-

Mobile Phase Preparation (Example 2: Buffered):

-

Buffer Preparation (0.1M KH₂PO₄, pH 4.6): Dissolve 13.6 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC water.[1] Adjust the pH to 4.6 using dilute Orthophosphoric Acid.[5]

-

Mobile Phase: Mix the prepared buffer and Methanol in a ratio of 65:35 v/v.[1]

-

Degas and filter the final solution as described above.

-

-

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh 25 mg of Saxagliptin Reference Standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve.

-

Make up the volume to 25 mL with the mobile phase and mix well.

-

-

Working Standard Solution Preparation (e.g., 30 µg/mL):

-

Pipette 1.5 mL of the Standard Stock Solution (1000 µg/mL) into a 50 mL volumetric flask.

-

Dilute to the mark with the mobile phase to obtain a final concentration of 30 µg/mL.

-

-

Sample Solution Preparation (from Bulk):

-

Accurately weigh an amount of Saxagliptin bulk powder equivalent to 25 mg of Saxagliptin into a 25 mL volumetric flask.

-

Follow the same dissolution and dilution procedure as for the Standard Stock Solution to get a 1000 µg/mL solution.

-

Filter the solution through a 0.45µm membrane filter.

-

Perform a subsequent dilution, similar to the working standard, to achieve the target concentration (e.g., 30 µg/mL).

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| Stationary Phase (Column) | C18 (250mm x 4.6mm, 5µm)[1][2][3] |

| Mobile Phase | Methanol : Water (80:20, v/v)[2][4] |

| Flow Rate | 0.8 mL/min[2][3][4] |

| Detection Wavelength | 212 nm[2][3][4] |

| Injection Volume | 20 µL[2][4] |

| Column Temperature | Ambient |

| Run Time | ~10 minutes |

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines for the following parameters.[3][6][7]

-

System Suitability: Assessed by injecting the working standard solution six times. The %RSD for peak area, theoretical plates, and tailing factor were calculated.

-

Specificity: The method's specificity was evaluated by injecting the mobile phase as a blank to check for any interfering peaks at the retention time of Saxagliptin.

-

Linearity: A series of solutions were prepared from the stock solution to cover a concentration range of 10-50 µg/mL.[2][3] Each concentration was injected in triplicate. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.[3]

-

Accuracy (% Recovery): Accuracy was determined by the standard addition method. A known amount of Saxagliptin standard was spiked into the sample solution at three different concentration levels (e.g., 50%, 100%, and 150%). The % recovery was calculated at each level.

-

Precision:

-